Unraveling the Biological Significance of Dicarboxylic Acyl-CoAs: A Technical Guide Focused on Nonanedioyl-CoA
Unraveling the Biological Significance of Dicarboxylic Acyl-CoAs: A Technical Guide Focused on Nonanedioyl-CoA
A Note to the Reader: Extensive searches of the scientific literature and biochemical databases did not yield any information on a molecule named "3,4-dimethylidenenonanedioyl-CoA." This suggests that the compound is likely theoretical, exceptionally rare, or referred to under a different nomenclature not currently indexed. Therefore, this technical guide will focus on the core of the requested topic: the biological significance of the parent molecule, nonanedioyl-CoA , also known as azelaoyl-CoA . This guide will provide an in-depth exploration of its metabolic context, which is relevant to researchers, scientists, and drug development professionals. A discussion of the hypothetical implications of the "3,4-dimethylidene" modification is also included.
Introduction to Dicarboxylic Acids and Their CoA Esters
Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. In biological systems, they are primarily generated through the ω-oxidation of monocarboxylic fatty acids.[1][2] This process becomes particularly important when the primary fatty acid degradation pathway, β-oxidation, is impaired.[1] Before they can be metabolized, DCAs must be activated to their coenzyme A (CoA) thioesters by a dicarboxylyl-CoA synthetase, a reaction that consumes ATP.[3][4][5] These dicarboxylyl-CoA esters, including nonanedioyl-CoA, are then substrates for catabolic pathways that yield energy and important metabolic intermediates.[6]
Biosynthesis of Nonanedioyl-CoA
Nonanedioyl-CoA is the activated form of nonanedioic acid (azelaic acid), a nine-carbon dicarboxylic acid. Its formation in biological systems occurs through two primary routes:
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ω-Oxidation of Nonanoic Acid: The primary route begins with the ω-oxidation of nonanoic acid (a C9 monocarboxylic fatty acid) in the endoplasmic reticulum. This pathway involves a series of enzymatic reactions:
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Hydroxylation: The terminal methyl (ω) carbon is hydroxylated by a cytochrome P450-dependent monooxygenase.[1][7]
-
Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.[1]
-
Final Oxidation: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding nonanedioic acid.[1]
-
-
β-Oxidation of Longer-Chain Dicarboxylic Acids: Nonanedioyl-CoA can also be a product of the peroxisomal β-oxidation of longer-chain dicarboxylyl-CoAs. Each cycle of β-oxidation shortens the dicarboxylyl-CoA by two carbons until a medium-chain species like nonanedioyl-CoA is formed.[6]
Following its synthesis, nonanedioic acid is activated to nonanedioyl-CoA by a microsomal dicarboxylyl-CoA synthetase.[4][5]
Figure 1: Biosynthesis of Nonanedioyl-CoA via ω-Oxidation.
Metabolic Fate of Nonanedioyl-CoA
The catabolism of dicarboxylyl-CoAs is primarily carried out through the β-oxidation pathway located within peroxisomes.[8][9] Mitochondria also play a role, particularly for medium-chain dicarboxylyl-CoAs.[10][11]
Peroxisomal β-Oxidation
Peroxisomes are the main site for the degradation of long-chain dicarboxylyl-CoAs.[9][12] The process is similar to mitochondrial β-oxidation but with some key differences in the enzymatic machinery. The enzymes involved in the peroxisomal β-oxidation of dicarboxylyl-CoAs include straight-chain acyl-CoA oxidase (SCOX), L- and D-bifunctional proteins (LBP and DBP), and peroxisomal thiolase.[9][13]
The β-oxidation spiral continues until the dicarboxylyl-CoA is chain-shortened. For nonanedioyl-CoA (a C9 dicarboxylyl-CoA), the process would yield acetyl-CoA and ultimately glutaryl-CoA (C5), which can be further metabolized. The final product of even-chain dicarboxylyl-CoA oxidation is succinyl-CoA.[10]
Figure 2: First cycle of peroxisomal β-oxidation of Nonanedioyl-CoA.
Mitochondrial β-Oxidation
While peroxisomes are the primary site, mitochondria can also metabolize medium-chain dicarboxylyl-CoAs.[10] Studies have shown that medium-chain acyl-CoA dehydrogenase (MCAD) exhibits activity with C6 and C12 dicarboxylyl-CoAs.[10][11] This suggests that nonanedioyl-CoA (C9) could also be a substrate for mitochondrial enzymes. The ultimate breakdown of dicarboxylyl-CoAs in mitochondria can yield succinyl-CoA, which is an anaplerotic substrate for the citric acid cycle.[6][10]
Biological Significance
The metabolism of nonanedioyl-CoA and other medium-chain dicarboxylyl-CoAs has several important biological implications:
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Alternative Energy Source: In conditions where mitochondrial β-oxidation of monocarboxylic fatty acids is defective, ω-oxidation and subsequent dicarboxylic acid degradation provide an alternative pathway for energy production.[1]
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Anaplerosis: The production of succinyl-CoA from the β-oxidation of even-chain dicarboxylates replenishes intermediates of the citric acid cycle, a process known as anaplerosis.[6][10] This is crucial for maintaining the function of the cycle, which is central to cellular metabolism.
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Gluconeogenesis: The succinyl-CoA produced can be converted to malate (B86768) and then to oxaloacetate, which is a key substrate for gluconeogenesis.[6] This makes dicarboxylic acids potential precursors for glucose synthesis, particularly in states of insulin (B600854) resistance or impaired glycolysis.[6]
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Detoxification: ω-oxidation can be viewed as a detoxification pathway to handle an overload of fatty acids, converting them into more water-soluble dicarboxylic acids that can be more easily excreted.
Quantitative Data
Quantitative data on the metabolism of specific dicarboxylyl-CoAs are limited. However, studies comparing the activity of various enzymes with dicarboxylyl-CoA substrates versus their monocarboxylyl-CoA counterparts provide valuable insights.
| Enzyme | Substrate (Dicarboxylyl-CoA) | Relative Activity/Affinity | Organelle | Reference |
| Peroxisomal Acyl-CoA Oxidase | DC-CoAs (C10-C16) | Activity is comparable to corresponding MC-CoAs, though slightly lower (approx. 50%) for C10-C16 chains. | Peroxisome | [8] |
| Mitochondrial CPT I | DC-CoAs | Reactivity is much lower compared to MC-CoAs. This limits mitochondrial uptake. | Mitochondria | [8] |
| Mitochondrial Acyl-CoA Dehydrogenase (general) | DC-CoAs | Reactivity is much lower than for MC-CoAs, limiting the overall rate of mitochondrial β-oxidation. | Mitochondria | [8] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | DC12-CoA | Exhibits approximately 28% activity compared to its preferred substrate, octanoyl-CoA (C8). Activity with DC12-CoA is significantly reduced in MCAD knockout mice. | Mitochondria | [10] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | DC12-CoA | Shows about 72% activity compared to its preferred substrate. | Mitochondria | [10] |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | DC12-CoA | Exhibits very low activity (approx. 4%) compared to its preferred substrate. | Mitochondria | [10] |
| Dicarboxylyl-CoA Synthetase | Dodecanedioic Acid (C12) | Displays the highest activity among dicarboxylic acids (C5-C16). | Microsome | [4] |
Experimental Protocols
Assay for Dicarboxylyl-CoA Oxidase Activity
This protocol describes a method to measure the rate of β-oxidation of a dicarboxylyl-CoA substrate by monitoring the production of H₂O₂ by peroxisomal acyl-CoA oxidase.
Principle: The first step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase, which transfers electrons from the acyl-CoA to FAD, and subsequently to O₂, producing hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured spectrophotometrically using a coupled reaction with horseradish peroxidase and a chromogenic substrate.
Materials:
-
Tissue homogenate or isolated peroxisomal fraction
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Nonanedioyl-CoA (or other dicarboxylyl-CoA substrate)
-
Horseradish peroxidase (HRP)
-
4-(3,5-dichloro-2-pyridyloxy)benzenesulfonic acid (a chromogenic HRP substrate)
-
Triton X-100
-
Catalase inhibitor (e.g., sodium azide)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, HRP, the chromogenic substrate, and a catalase inhibitor in a cuvette.
-
Add the tissue homogenate or peroxisomal fraction to the cuvette and briefly incubate to establish a baseline.
-
Initiate the reaction by adding the dicarboxylyl-CoA substrate (e.g., nonanedioyl-CoA).
-
Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 520 nm) over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the rate of H₂O₂ production and thus the activity of the dicarboxylyl-CoA oxidase.
Workflow Diagram:
Figure 3: Workflow for assaying dicarboxylyl-CoA oxidase activity.
The Hypothetical Nature of 3,4-dimethylidenenonanedioyl-CoA
The "3,4-dimethylidene" modification implies the presence of two exocyclic double bonds (=CH₂) at the C3 and C4 positions of the nonanedioyl backbone. This is a highly unusual chemical structure in the context of fatty acid metabolism.
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Steric Hindrance: The presence of methylidene groups at the C3 and C4 positions would likely introduce significant steric hindrance. The enzymes of the β-oxidation pathway are highly specific for their substrates. It is probable that 3,4-dimethylidenenonanedioyl-CoA would be a very poor substrate, if at all, for acyl-CoA dehydrogenases/oxidases and subsequent enzymes in the spiral. The bulky groups near the thioester head would likely prevent proper binding to the active sites.
-
Electronic Effects: The conjugated diene system that would be formed by the methylidene groups could alter the electronic properties of the molecule, potentially making it resistant to the enzymatic reactions of β-oxidation.
-
Alternative Metabolism: If such a molecule were to exist, it would likely require a specialized enzymatic pathway for its degradation, perhaps involving isomerases or reductases to handle the unusual double bond configuration before it could enter a modified β-oxidation pathway.
Given the lack of evidence for its natural occurrence, "3,4-dimethylidenenonanedioyl-CoA" remains a theoretical molecule. Its biological significance, if any, is unknown and would likely be tied to a novel, uncharacterized metabolic pathway.
Conclusion
Nonanedioyl-CoA is a metabolically active molecule derived from the ω-oxidation of nonanoic acid or the breakdown of larger dicarboxylic acids. Its primary catabolic fate is through peroxisomal β-oxidation, with a potential minor contribution from mitochondrial pathways. The metabolism of nonanedioyl-CoA is significant as it provides an alternative source of energy and anaplerotic intermediates for the citric acid cycle, especially in states of metabolic stress or dysfunction. In contrast, the biological significance of the hypothetical molecule 3,4-dimethylidenenonanedioyl-CoA is unknown, as there is no current evidence of its existence in biological systems. Future research into novel metabolic pathways may yet uncover such unique structures and their functions.
References
- 1. byjus.com [byjus.com]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. Dicarboxylate—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The microsomal dicarboxylyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medium-chain, even-numbered dicarboxylic acids as novel energy substrates: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | MDPI [mdpi.com]
